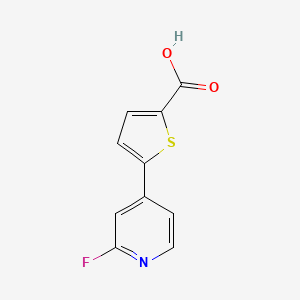
2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)-
Description
2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with a fluorine atom
Propriétés
Formule moléculaire |
C10H6FNO2S |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
5-(2-fluoropyridin-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-9-5-6(3-4-12-9)7-1-2-8(15-7)10(13)14/h1-5H,(H,13,14) |
Clé InChI |
VAMVYMFAPYZFNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C2=CC=C(S2)C(=O)O)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Applications De Recherche Scientifique
2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
5-(2-Fluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide: Contains a thiadiazolidinone ring and is used as an inhibitor of protein tyrosine phosphatase enzymes.
Uniqueness
2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- is unique due to the presence of both a thiophene ring and a fluorinated pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


